Bienvenue dans la boutique en ligne BenchChem!

(2S)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride

AMPA receptor glutamate receptor structure–activity relationship

(2S)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid hydrochloride is a chiral α-amino acid derivative bearing a 1,2,5-thiadiazole heterocycle on the β-carbon. It belongs to the class of thiadiazole-substituted alanine analogs, which are widely used as glutamate bioisosteres in neuroscience probe and drug discovery programs.

Molecular Formula C5H8ClN3O2S
Molecular Weight 209.65
CAS No. 2248188-32-9
Cat. No. B2757553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride
CAS2248188-32-9
Molecular FormulaC5H8ClN3O2S
Molecular Weight209.65
Structural Identifiers
SMILESC1=NSN=C1CC(C(=O)O)N.Cl
InChIInChI=1S/C5H7N3O2S.ClH/c6-4(5(9)10)1-3-2-7-11-8-3;/h2,4H,1,6H2,(H,9,10);1H/t4-;/m0./s1
InChIKeyPDDLTMLONIGHAV-WCCKRBBISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid hydrochloride (CAS 2248188-32-9) – Procurement-Focused Chiral Building Block Overview


(2S)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid hydrochloride is a chiral α-amino acid derivative bearing a 1,2,5-thiadiazole heterocycle on the β-carbon. It belongs to the class of thiadiazole-substituted alanine analogs, which are widely used as glutamate bioisosteres in neuroscience probe and drug discovery programs [1]. The hydrochloride salt form enhances aqueous solubility relative to the free base, and the (S)-enantiomeric configuration is critical for stereospecific interactions at glutamate-binding domains. Its primary value lies in serving as a defined building block for structure–activity relationship (SAR) exploration or for incorporation into larger peptidomimetic or heterocyclic scaffolds, rather than as a standalone bioactive entity [2].

Why Generic Substitution Fails for (2S)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid hydrochloride (CAS 2248188-32-9)


Close analogs such as (S)-TDPA [(S)-2-amino-3-(4-hydroxy-1,2,5-thiadiazol-3-yl)propionic acid] and (S)-AMPA share the same α-amino acid backbone and (S)-chirality, but differ critically in heterocycle substitution (4-OH vs. 4-H) or heteroatom composition (thiadiazole vs. isoxazole) [1]. The 4-hydroxy group present in TDPA acts as an essential hydrogen-bond donor/acceptor, directly enabling high-affinity agonist interactions at AMPA receptors (IC50 = 0.065 µM for (S)-TDPA), subtype-specific activation of mGlu1/5 receptors (EC50 = 13–95 µM), and selective inhibition of the EAAT2 transporter [2]. Removal of that hydroxyl group – as in the title compound – is expected to ablate these specific receptor-mediated activities, meaning that (S)-TDPA cannot be functionally substituted for the des‑hydroxy analog in protocols requiring an inert, non‑receptor‑active chiral intermediate, nor can (S)-AMPA replicate the unique hydrogen‑bonding and metabolic profile of the 1,2,5‑thiadiazole nucleus.

Product-Specific Quantitative Differentiation Guide: (2S)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid hydrochloride vs. 4‑Hydroxy and Isoxazole Analogs


Absent 4‑OH Group Ablates AMPA Receptor Agonist Activity: Target vs (S)-TDPA

The defining structural difference between the target compound and its closest pharmacological analog (S)-TDPA is the absence of the 4-hydroxy substituent on the thiadiazole ring. (S)-TDPA, which bears a 4-OH group, is a potent AMPA receptor agonist in rat cortical [³H]AMPA binding assays, displaying IC50 = 0.065 µM and EC50 = 20 µM in electrophysiological models [1]. The 4-hydroxy moiety forms direct hydrogen bonds with the receptor ligand-binding domain, as evidenced by co‑crystal structures with iGluR2 [2]. The target compound (CAS 2248188-32-9) lacks this hydroxyl group; therefore, it is predicted to be either inactive or orders-of-magnitude weaker at AMPA receptors, making it suitable as a negative-control scaffold or as a precursor for further functionalization where receptor activity must be absent.

AMPA receptor glutamate receptor structure–activity relationship

Loss of Group I mGlu Agonist Activity Enables Scaffold-Selective Tool Design

(S)-TDPA exhibits enantiospecific and subtype‑selective agonist activity at group I metabotropic glutamate receptors, with EC50 = 13 µM at mGlu5 and EC50 = 95 µM at mGlu1, measured via intracellular Ca²⁺ mobilization in CHO cells expressing human mGlu1α/mGlu5a [1]. In contrast, (R)-TDPA is inactive at these receptors, and the racemic mixture shows attenuated potency. The target compound, lacking both the 4‑OH and the methyl group present in AMPA analogs, is not expected to activate group I mGlu receptors, providing a clean scaffold for exploring group II/III mGlu ligands or for orthogonal chemical biology applications where group I mGlu agonism is undesirable.

metabotropic glutamate receptor mGlu1 mGlu5 subtype selectivity

Loss of EAAT2 Transporter Inhibition Distinguishes Des‑Hydroxy Analog from (S)-TDPA

At cloned human excitatory amino acid transporter subtypes (EAAT1–3) expressed in Cos‑7 cells, (S)-TDPA selectively inhibits [³H]‑(R)-aspartate uptake by EAAT2 with a potency equivalent to that of the endogenous ligand (S)-glutamic acid (approximate IC50 ≈ 2.2 mM) [1]. In the same assay, (R)-TDPA and AMPA are both completely inactive across all three EAAT subtypes. The selective EAAT2 inhibitory activity of (S)-TDPA is believed to be conferred by the 4‑OH group through specific hydrogen‑bond interactions within the transporter binding site. The target compound (4‑H, no hydroxyl) is not expected to inhibit EAAT2, positioning it as a non‑inhibitory control for glutamate‑uptake experiments or as a vector for prodrug designs requiring EAAT‑silent carriers.

EAAT2 glutamate transporter subtype-selective inhibitor excitatory amino acid transporter

Des‑Hydroxy Thiadiazolyl Alanine Offers Distinct Lipophilicity Profile vs. (S)-TDPA

Removal of the 4‑OH group reduces hydrogen‑bond donor count from 3 (TDPA) to 2 and decreases topological polar surface area (TPSA). The free‑base form of the target compound (CAS 1354641-58-9) has a computed XLogP3-AA of -2.9 and TPSA of 117 Ų [1]. In comparison, (S)-TDPA carries an additional hydroxyl group that is expected to lower LogP by approximately 0.5–1.0 log units (typical ΔLogP for aromatic OH → H replacement) and increase TPSA. The higher lipophilicity of the des‑hydroxy compound translates to improved passive membrane permeability and better blood–brain barrier penetration potential, which is advantageous for CNS‑targeted scaffold design where initial receptor activity is not required or is deliberately eliminated.

lipophilicity LogP drug-likeness CNS penetration

Hydrochloride Salt Form Ensures Higher Aqueous Solubility Over Free Base and (S)-TDPA

The hydrochloride salt of (2S)-2-amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid (CAS 2248188-32-9) is formally registered in the ECHA C&L Inventory under EC number 948-821-1 [1]. Hydrochloride salt formation of amino acids typically increases aqueous solubility 5‑ to 50‑fold compared to the zwitterionic free base, facilitating high‑concentration stock solution preparation for coupling reactions (e.g., amide bond formation, active ester activation). While (S)-TDPA is also available as a hydrochloride, the target compound’s simpler heterocycle (no tautomerizable 4‑OH) eliminates pH‑dependent tautomerism, providing more predictable solution behavior.

solubility hydrochloride salt formulation C&L Inventory

Chiral Purity and Configurational Reproducibility Critical for Stereospecific SAR

In the resolution of racemic TDPA, (S)-TDPA was obtained with enantiomeric excess (e.e.) ≥ 99.9% and absolute configuration confirmed by X‑ray crystallography [1]. Although comparable published crystallographic data are not available for the title compound, procurement specifications for this building block should require equivalent or better chiral purity (e.e. ≥ 98%) to ensure reproducibility in stereospecific SAR studies. The (R)-enantiomer (CAS of R-form also listed in vendor catalogs) is commercially available as a mirror‑image control, enabling matched‑pair experiments. Low‑purity batches or racemic mixtures would introduce confounding variables in any chiral application.

chiral purity enantiomeric excess stereochemistry X-ray crystallography

Optimal Research and Industrial Application Scenarios for (2S)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid hydrochloride


Receptor-Silent Chiral Scaffold for CNS Glutamate-Site Probe Design

When designing novel ligands targeting specific glutamate receptor subtypes (e.g., group II/III mGlu, NMDA, or kainate receptors), researchers require a core scaffold that preserves the glutamate-like α‑amino acid geometry but eliminates activity at AMPA, group I mGlu, and EAAT2 sites. The target compound’s absence of the 4‑OH group, which is essential for AMPA/mGlu1/5 agonism and EAAT2 inhibition as demonstrated for (S)-TDPA [1], makes it an ideal starting template. Its improved lipophilicity (XLogP3-AA = -2.9 vs. estimated -3.4 to -3.9 for 4‑OH TDPA) further supports CNS penetration optimization [2].

Synthetic Intermediate for N-Protected Amino Acid Building Blocks in Peptidomimetic Chemistry

The hydrochloride salt form ensures high aqueous solubility for direct use in amide coupling, Boc/Fmoc protection, or active ester formation. The des‑hydroxy thiadiazole ring is resistant to the tautomerization that complicates handling of 4‑OH analogs, yielding more predictable reaction outcomes. Protected derivatives such as 2-formamido- and 2-acetamido-3-(1,2,5-thiadiazol-3-yl)propanoic acids are commercially listed, indicating established synthetic pathways [1].

Negative-Control Compound in EAAT2 and Glutamate Receptor Pharmacology Assays

Because (S)-TDPA is a selective EAAT2 inhibitor (potency equal to endogenous (S)-glutamic acid) and an AMPA/mGlu1/5 agonist, any assay using (S)-TDPA requires a structurally matched but pharmacologically silent control. The target compound, lacking the 4‑OH pharmacophore, is predicted to be inactive at these targets [1]. It serves as a negative control for transporter uptake assays, calcium mobilization screens, and electrophysiological recordings, helping researchers dissect structure‑dependent from structure‑independent effects.

Matched‑Pair Enantiomeric Studies with (R)-Enantiomer Control

The (R)-enantiomer (CAS available from multiple vendors) is commercially accessible, enabling matched‑pair experiments that probe stereochemical requirements at target proteins. Even in the absence of direct receptor activity, chiral recognition by transporters, metabolic enzymes, or plasma proteins can differ between enantiomers. Procurement of both enantiomers from a single supplier with documented chiral purity specifications ensures experimental validity in drug metabolism and pharmacokinetic (DMPK) profiling [1].

Quote Request

Request a Quote for (2S)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.